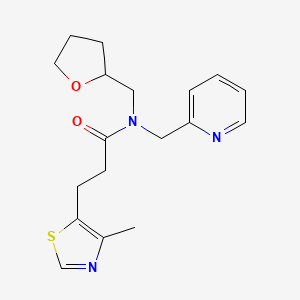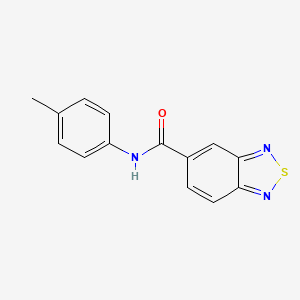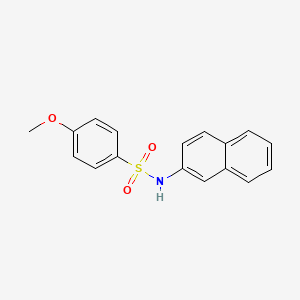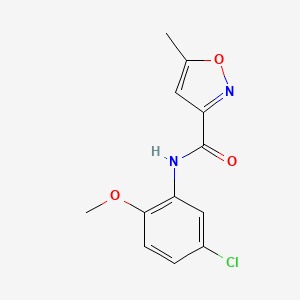![molecular formula C14H17Cl2NO2 B5544456 2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)
2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds typically involves cyclocondensation processes or multicomponent reactions, indicating a possible approach for “2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol”. For instance, the synthesis of related pyrazole derivatives involves cyclocondensation of specific hydrazides with diketones in ethanol, suggesting a similar synthetic route could be applicable (Channar et al., 2019).
Molecular Structure Analysis
Structural analyses of related compounds reveal diverse crystalline forms and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecular geometry and stability of “2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol”. The compound could exhibit similar crystalline properties and hydrogen bonding patterns as seen in the analysis of cyclohepta[b]pyrroles and their derivatives (Abe et al., 1990).
Chemical Reactions and Properties
Chemical properties of related compounds involve reactivity towards nucleophilic substitution and condensation reactions, which could also be applicable to the chemical behavior of “2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol”. For example, the nucleophilic reactions with pyridines and the formation of complex structures through condensation reactions highlight the compound's potential reactivity and utility in synthesizing novel derivatives (Castro et al., 1983).
Scientific Research Applications
Kinetics and Mechanism Studies
Kinetics and Pyridinolysis Mechanisms : Studies on the kinetics and mechanisms of pyridinolysis have been conducted to understand the reaction behaviors of similar compounds. For instance, the kinetics and mechanism of the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates and 2,4-dinitrophenyl p-nitrobenzoate were investigated, revealing insights into the nucleophilic reactions and the influence of the electron-withdrawing power of the substrate's non-leaving group (Castro & Aguayo, 2005; Castro & Steinfort, 1983).
Synthesis and Applications
Synthesis of Pyridine Derivatives : Research includes the synthesis of pyridine derivatives and their potential applications. For example, pyrrolo[2,3-d]pyrimidine derivatives, which are biologically important, were synthesized through amine oxide rearrangement, demonstrating regioselective synthesis methods that yield biologically relevant compounds (Majumdar, Biswas, & Mukhopadhyay, 2005).
Protecting Groups for Carboxylic Acids : The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showcases a method for the chemical modification and protection of acids, which could be removed either chemically under alkaline conditions or thermally, highlighting the versatility of pyridine derivatives in synthetic chemistry (Elladiou & Patrickios, 2012).
Extraction and Separation Techniques
Alcohol Extraction from Water : The study on the extraction of alcohols from water using 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide demonstrates the potential of ionic liquids in separating alcohols from aqueous solutions, which could have implications for the purification and separation processes of compounds similar to "2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol" (Chapeaux et al., 2008).
properties
IUPAC Name |
(3,5-dichloro-4-methylphenyl)-[2-(2-hydroxyethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9-12(15)7-10(8-13(9)16)14(19)17-5-2-3-11(17)4-6-18/h7-8,11,18H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMAMELPHGGKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCCC2CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)



![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)


![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)


![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)